molecular formula C20H22N4OS B11426632 3-amino-6-ethyl-N-(3-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

3-amino-6-ethyl-N-(3-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

Cat. No.: B11426632
M. Wt: 366.5 g/mol
InChI Key: JTWRAGNIYCBSAD-UHFFFAOYSA-N
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Description

3-AMINO-6-ETHYL-N-(3-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thieno[2,3-b]naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-6-ETHYL-N-(3-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include substituted anilines and thieno[2,3-b]naphthyridine derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous synthesis processes, which offer advantages such as improved selectivity, reduced reaction times, and scalability. Microreactors and flow chemistry techniques are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-6-ETHYL-N-(3-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-AMINO-6-ETHYL-N-(3-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-AMINO-6-ETHYL-N-(3-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Known for their diverse biological activities and structural similarity to thieno[2,3-b]naphthyridines.

    Pyrazolo[4,3-c]pyridines: Exhibiting antiproliferative activity and used in cancer research.

    Cyanoacetamides: Utilized in the synthesis of heterocyclic compounds and known for their biological activities.

Uniqueness

3-AMINO-6-ETHYL-N-(3-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE stands out due to its unique structural features and potential applications in various fields. Its combination of functional groups and heterocyclic structure provides a versatile platform for further chemical modifications and exploration of new biological activities.

Properties

Molecular Formula

C20H22N4OS

Molecular Weight

366.5 g/mol

IUPAC Name

3-amino-6-ethyl-N-(3-methylphenyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide

InChI

InChI=1S/C20H22N4OS/c1-3-24-8-7-16-13(11-24)10-15-17(21)18(26-20(15)23-16)19(25)22-14-6-4-5-12(2)9-14/h4-6,9-10H,3,7-8,11,21H2,1-2H3,(H,22,25)

InChI Key

JTWRAGNIYCBSAD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=CC(=C4)C)N

Origin of Product

United States

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